
Midecamycin acetate
概要
説明
ミオカマイシンは、16員環ラクトン環を持つマクロライド系抗生物質です。グラム陽性菌、非定型微生物、および一部の嫌気性菌に対する幅広い抗菌活性を持ちます。 ミオカマイシンは、レジオネラ・ニューモフィラ、マイコプラズマ・ホミニス、ウレアプラズマ・ウレアリティクムなどの病原体に対して効果があります 。 特定の細菌に対するより高い効力を有するため、しばしばエリスロマイシンに代わる薬として使用されます .
2. 製法
ミオカマイシンは、ミデカマイシンを原料とする半合成プロセスによって合成されます。 工業的な方法の一つは、DMAP(4-ジメチルアミノピリジン)などの高効率触媒とエステルを溶媒として、ミデカマイシンの選択的アセチル化を行う方法です 。 このワンステップ合成プロセスは、高収率、簡便さ、および大規模生産への適応性のために有利です .
準備方法
Miocamycin is synthesized through a semi-synthetic process starting from midecamycin. One of the industrial methods involves the selective acetylation of midecamycin using a high-efficiency catalyst like DMAP (4-dimethylaminopyridine) and an ester as the solvent . This one-step synthesis process is advantageous due to its high yield, simplicity, and suitability for large-scale production .
化学反応の分析
Acylation of Midecamycin Acetate
Acylation with Acetic Anhydride or Acetyl Chloride
Midecamycin can be acetylated using acetic anhydride in hot pyridine or with acetyl chloride and Molecular Sieve 4A-30 in dichloromethane to produce 9,2,3-triacetylmidecamycin .
Acylation to Enhance Site Selectivity
Research has explored the site selectivity of acylation in amphiphilic diols, relevant to midecamycin. By using imidazole-based nucleophilic catalysts, acylation can be directed towards apolar sites. Changing the acylating agent from anhydride to acyl chloride, especially with new catalysts, accelerates the reaction and increases selectivity for the apolar site .
When acylating midecamycin with butyric anhydride, the basic dimethylamino group in the substrate can override the catalyst’s selectivity, leading to selective acylation of the alcohol in the polar domain. To counteract this, an acid additive or acyl chloride can be used. Using acyl chloride with a suitable catalyst can reverse the product ratio to favor acylation at the apolar site .
General Procedure for Midecamycin Acylation Catalysis
In a general procedure for midecamycin acylation catalysis, the following conditions are used :
-
Substrate: 0.1 mmol
-
Acylating agent: 0.4 mmol butyric anhydride or butyryl chloride
-
Additive: p-TsOH (0.1 mmol, 1 equiv, when acid is used)
-
Catalyst: 0.005 mmol (5 mol %)
-
Solvent: 1 mL benzene
-
Temperature: Room temperature
The reaction is quenched with methanol (for anhydride) or a methanolic solution of DIPEA (0.03 M, for acyl chloride). HPLC is used to determine the ratio of products and the degree of conversion .
Glycosylation of this compound
Glycosylation Reactions and Products
Midecamycin can be glucosylated, resulting in monoglucosylated products. One such product is midecamycin 2′-O-glucopyranoside, with the glycosylation occurring at the 2′-OH in the mycaminosyl moiety .
Enzymatic Glycosylation
Glycosylation can be achieved using glycosyltransferases (GTs). For example, OleD prefers to attack the 2′-OH in the mycaminosyl moiety of midecamycin. Midecamycin 2′-O-glucopyranoside can be prepared using wild-type OleD, Q327F, and Q327A as biocatalysts .
Preparation of Acetyl Midecamycin
A method for preparing acetyl midecamycin involves dissolving midecamycin in ethyl acetate, adding an acid scavenger (N, N-diethylaniline) and an acylating agent (acetyl chloride) to carry out an acylation reaction . The process includes the following steps:
-
Acylation reaction in ethyl acetate with N, N-diethylaniline and acetyl chloride.
-
Distillation under reduced pressure to remove excess acylating agent and ethyl acetate.
-
Cooling to precipitate N,N-diethylaniline hydrochloride, followed by filtration.
-
Washing the filtrate with water and distilling off ethyl acetate under reduced pressure.
-
Dissolving the residue in ethanol and conducting an alcoholysis reaction.
-
Removing a portion of ethanol by vacuum distillation and adding isopropanol for crystallization.
-
Collecting and drying the crystals to obtain acetylmidecamycin .
This method avoids using a catalyst and reduces the discharge of acidic waste liquid, which lowers costs and improves product yield and quality .
Reaction Conditions and Results
In a 400L glass-lined reaction vessel :
-
Solvents: 100-160 kg ethyl acetate
-
Reactants: 50 kg midecamycin, 55-80 kg N, N-diethylaniline, 50-55 kg acetyl chloride
-
Temperature: 45-60°C for acylation
-
Acylation Time: 40-70 hours
-
Alcoholysis: Ethanol at 45-60°C for 4-8 hours
After the acylation reaction, ethyl acetate is evaporated under reduced pressure, and the mixture is cooled to precipitate N,N-diethylaniline hydrochloride, which is then filtered off. The filtrate is washed with deionized water, and the solvent ethyl acetate is evaporated under reduced pressure. The residue is dissolved in ethanol and alcoholyzed. Isopropanol is added, and the mixture is cooled to crystallize, centrifuged, and vacuum-dried to obtain acetyl-midecamycin crystals .
Purity Analysis
The purity of the resulting acetyl-midecamycin crystals can be high, reaching over 98.3% as determined by HPLC .
科学的研究の応用
Clinical Applications
Midecamycin acetate is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. Its primary clinical applications include:
- Respiratory Tract Infections : Midecamycin is commonly prescribed for bacterial infections affecting the upper and lower respiratory tracts, including bronchitis and pneumonia.
- Skin and Soft Tissue Infections : The antibiotic is also indicated for treating skin infections, such as cellulitis and abscesses.
- Oral Infections : It has been used to address infections in the oral cavity, particularly those caused by anaerobic bacteria .
Table 1: Clinical Indications of this compound
Indication | Description |
---|---|
Respiratory Tract Infections | Effective against pathogens like Streptococcus pneumoniae |
Skin and Soft Tissue Infections | Treats conditions such as cellulitis and abscesses |
Oral Infections | Used for infections caused by anaerobic bacteria |
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of this compound. Research indicates that it can suppress T-cell responses by inhibiting interleukin-2 (IL-2) production. This effect suggests potential applications in managing post-transplant complications and inflammatory diseases .
Table 2: Immunomodulatory Effects of this compound
Effect | Mechanism | Potential Applications |
---|---|---|
T-cell Suppression | Inhibits IL-2 production | Post-transplant care, inflammatory diseases |
Modulation of Immune Response | Alters T-cell function | Autoimmune disorders |
Research Advancements
Ongoing research aims to enhance the efficacy and reduce resistance associated with this compound. Innovations include:
- Biosynthetic Gene Exploration : Studies are investigating the biosynthetic pathways of midecamycin to improve production yields through recombinant DNA technology .
- Glycosylation Studies : Research indicates that glycosylation can affect the stability and activity of midecamycin, leading to novel derivatives with enhanced properties .
Table 3: Research Directions in Midecamycin Development
Research Focus | Description |
---|---|
Biosynthetic Gene Exploration | Enhancing production via genetic manipulation |
Glycosylation Studies | Investigating modifications for improved efficacy |
Case Studies
Several case studies have documented the successful application of this compound in clinical settings:
- Case Study 1 : A study involving patients with chronic respiratory infections demonstrated significant improvement in symptoms following treatment with this compound, showcasing its effectiveness against resistant strains.
- Case Study 2 : In a cohort of patients undergoing organ transplants, administration of midecamycin led to reduced incidences of opportunistic infections due to its immunomodulatory effects.
作用機序
ミオカマイシンは、細菌のタンパク質合成を阻害することによってその効果を発揮します。 翻訳中にペプチドの転座を阻害する、50Sリボソームサブユニットに結合します 。この作用により、細菌の増殖と複製が効果的に停止します。 ミオカマイシンの分子標的は、翻訳過程に関与するリボソームRNAとその関連タンパク質です .
類似化合物との比較
ミオカマイシンは、エリスロマイシン、クラリスロマイシン、アジスロマイシンなどの他のマクロライド系抗生物質と比較されることがよくあります。 これらの抗生物質はすべて同様の作用機序を共有していますが、ミオカマイシンは、特定の耐性菌に対する高い効力と、より幅広い活性スペクトルを持つ点が特徴です 。他の類似化合物には以下のようなものがあります。
エリスロマイシン: ミオカマイシンと比較して、活性スペクトルが狭い、14員環マクロライドです.
クラリスロマイシン: 酸安定性と活性スペクトルが向上した、14員環マクロライドです.
アジスロマイシン: 長半減期と組織への浸透性を向上させた、15員環マクロライドです.
ミオカマイシンのユニークな特性は、特に他のマクロライド系抗生物質に対する耐性が観察される場合、様々な細菌感染症の治療において貴重な選択肢となっています .
特性
CAS番号 |
55881-07-7 |
---|---|
分子式 |
C45H71NO17 |
分子量 |
898.0 g/mol |
IUPAC名 |
[10-acetyloxy-6-[5-[(4R)-4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
InChI |
InChI=1S/C45H71NO17/c1-13-34(50)59-33-23-36(52)55-26(4)18-16-15-17-19-32(58-29(7)48)25(3)22-31(20-21-47)41(42(33)54-12)62-44-39(53)38(46(10)11)40(27(5)57-44)61-37-24-45(9,63-30(8)49)43(28(6)56-37)60-35(51)14-2/h15-17,19,21,25-28,31-33,37-44,53H,13-14,18,20,22-24H2,1-12H3/t25?,26?,27?,28?,31?,32?,33?,37?,38?,39?,40?,41?,42?,43?,44?,45-/m1/s1 |
InChIキー |
GQNZGCARKRHPOH-LXTSXRIISA-N |
SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C |
異性体SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C |
正規SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C |
外観 |
Solid powder |
Key on ui other cas no. |
55881-07-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
maidimeisu Midecamin midecamycin midecamycin acetate midecamycin diacetate midekamycin midekamycin acetate Mosil mydecamycin Myoxam neoisomidecamycin Normicina SF 837 SF-837 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。